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Compound of Interest

Compound Name: 5-Bromo-3-iodo-4-azaindole

Cat. No.: B1525301 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the proposed synthesis of 5-Bromo-3-
iodo-4-azaindole, a novel halogenated derivative of 4-azaindole (1H-pyrrolo[3,2-b]pyridine).

Due to the absence of a documented discovery and first synthesis in publicly available

literature, this guide outlines a plausible and scientifically grounded synthetic route based on

established methodologies for the regioselective halogenation of azaindole scaffolds.

The 4-azaindole core is a significant pharmacophore found in numerous biologically active

compounds, including kinase inhibitors for the treatment of various diseases.[1][2] The

introduction of halogen atoms at specific positions of this scaffold can modulate the

compound's physicochemical properties and biological activity, making 5-Bromo-3-iodo-4-
azaindole a molecule of interest for drug discovery programs.

Proposed Synthetic Pathway
The proposed synthesis of 5-Bromo-3-iodo-4-azaindole commences with the commercially

available starting material, 4-azaindole. The synthesis is designed as a two-step process

involving sequential electrophilic halogenation. The pyrrole ring of the azaindole is generally

more susceptible to electrophilic attack than the pyridine ring. Consequently, the proposed

route prioritizes the iodination at the C3 position, followed by the bromination at the C5

position.
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Step 1: Iodination

Step 2: Bromination
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Caption: Proposed two-step synthesis of 5-Bromo-3-iodo-4-azaindole.

Data Presentation: Reaction Parameters
The following table summarizes the proposed reaction conditions for the synthesis of 5-Bromo-
3-iodo-4-azaindole. These parameters are derived from analogous transformations on related

azaindole isomers and may require optimization for this specific substrate.
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Experimental Protocols
Materials and Methods

All reagents should be of analytical grade and used as received from commercial suppliers

unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC)

on silica gel plates and visualized under UV light. Column chromatography for purification

should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR)

spectra should be recorded on a 400 MHz spectrometer.

Step 1: Synthesis of 3-Iodo-4-azaindole

This procedure is adapted from the known methods of electrophilic iodination of azaindole

scaffolds.[3][4][5]

To a solution of 4-azaindole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M),

add N-iodosuccinimide (NIS, 1.1 eq.) portion-wise at room temperature.

Stir the reaction mixture at room temperature for 12 hours.

Upon completion of the reaction, as indicated by TLC, pour the mixture into ice-water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford 3-iodo-4-azaindole.

Characterization Data for Starting Material (4-Azaindole):

Appearance: Off-white to pale yellow powder[6]

Molecular Formula: C₇H₆N₂[6][7]

Molecular Weight: 118.14 g/mol [6][7]

Melting Point: 126-128 °C[6][8]

¹H NMR (DMSO-d₆): Chemical shifts (ppm) can be found in publicly available spectral data.

[9]

Step 2: Synthesis of 5-Bromo-3-iodo-4-azaindole

The bromination of the pyridine ring of an azaindole is typically performed under acidic

conditions.

To concentrated sulfuric acid at 0 °C, slowly add 3-iodo-4-azaindole (1.0 eq.).

Once the starting material is completely dissolved, add N-bromosuccinimide (NBS, 1.1 eq.)

in one portion.

Allow the reaction mixture to warm to room temperature and stir for 6 hours.

Carefully pour the reaction mixture onto crushed ice.

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
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Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield

the crude product.

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain

pure 5-Bromo-3-iodo-4-azaindole.

Proposed Experimental Workflow and Biological
Evaluation
As 5-Bromo-3-iodo-4-azaindole is a novel compound, its biological activities are yet to be

determined. Azaindole derivatives are frequently investigated as kinase inhibitors. The following

workflow outlines a general approach for the initial biological characterization of this compound

in the context of kinase inhibitor drug discovery.
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Caption: General workflow for the evaluation of a novel azaindole derivative.
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Hypothetical Signaling Pathway for Investigation
A common target for azaindole-based inhibitors is the PI3K/Akt/mTOR signaling pathway,

which is frequently dysregulated in cancer. The synthesized compound could be investigated

for its ability to inhibit key kinases within this pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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